Regioisomeric Connectivity Impact
The target compound 3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine anchors the piperidine at the pyrazole C5 position with the cyclohexyl group on N1. Its regioisomer 3-(5-cyclohexyl-1H-pyrazol-3-yl)piperidine (PubChem CID 83850614) places the cyclohexyl at C5 and the piperidine at C3 of the pyrazole [1]. This regioisomeric swap alters the dihedral angle between the piperidine and pyrazole rings and repositions the hydrogen-bond donor/acceptor topology, directly affecting docking poses in ATP-binding pockets of kinases where N1-substituted pyrazoles have been shown to engage the hinge region differently than C3-substituted variants [2]. While no head-to-head biochemical comparison exists, the computed TPSA differs (target: 40.7 Ų vs regioisomer: 40.7 Ų, identical by symmetry), but the logP shows a measurable shift due to altered solvent-accessible surface area orientation [1].
| Evidence Dimension | Computed XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.19; TPSA = 40.7 Ų (Fluorochem/MolCore) |
| Comparator Or Baseline | 3-(5-Cyclohexyl-1H-pyrazol-3-yl)piperidine: XLogP3 = 2.6; TPSA = 40.7 Ų (PubChem) |
| Quantified Difference | ΔXLogP3 = +0.41 (comparator more lipophilic); TPSA identical |
| Conditions | Computed values; no experimental logP/logD data available for either compound. |
Why This Matters
A logP difference of 0.4 units can shift aqueous solubility by ~2.5-fold and alter membrane permeability in Caco-2 assays, directly impacting the selection of a scaffold for CNS vs peripheral target programs.
- [1] PubChem. 3-(5-cyclohexyl-1H-pyrazol-3-yl)piperidine, CID 83850614. View Source
- [2] Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Med. Chem. Lett. 2015, 6, 641–645. View Source
